N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a benzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzyl intermediate, followed by the introduction of the thiadiazole ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-2-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(4-(furan-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which can influence its reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-15-16(23-20-19-15)17(21)18-10-12-4-6-13(7-5-12)14-8-9-22-11-14/h4-9,11H,2-3,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLAJPCILLENID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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